molecular formula C26H40N4O6 B1664479 AK 295 CAS No. 160399-35-9

AK 295

Cat. No.: B1664479
CAS No.: 160399-35-9
M. Wt: 504.6 g/mol
InChI Key: TZVQRMYLYQNBOA-KEKNWZKVSA-N
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Description

It has a molecular formula of C26H40N4O6 and a molecular weight of 504.62 g/mol . This compound is primarily used in scientific research due to its ability to inhibit calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AK-295 involves the formation of a dipeptide structure with an alpha-ketoamide functional group. The specific synthetic routes and reaction conditions for AK-295 are not widely published, but general methods for synthesizing dipeptide inhibitors typically involve:

    Peptide Coupling Reactions: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds between amino acids.

    Alpha-Ketoamide Formation: Introducing the alpha-ketoamide group through reactions involving alpha-keto acids and amines under mild conditions.

Industrial Production Methods

Industrial production methods for AK-295 are not well-documented in the literature. large-scale synthesis would likely involve optimization of the peptide coupling and alpha-ketoamide formation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

AK-295 primarily undergoes reactions typical of peptide and alpha-ketoamide compounds:

    Hydrolysis: The peptide bonds in AK-295 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the dipeptide structure.

    Oxidation and Reduction:

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Amino acids and smaller peptide fragments.

    Oxidation and Reduction: Modified alpha-ketoamide derivatives.

Mechanism of Action

AK-295 exerts its effects by inhibiting calpain, a family of calcium-dependent cysteine proteases. Calpain plays a crucial role in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis. By inhibiting calpain, AK-295 can prevent the proteolytic cleavage of key cellular substrates, thereby modulating cellular functions and preventing cell death .

Comparison with Similar Compounds

Similar Compounds

    AK-294: Another dipeptide inhibitor of calpain with a similar structure and mechanism of action.

    AK-296: A related compound with modifications to the peptide sequence, resulting in different inhibitory properties.

Uniqueness of AK-295

AK-295 is unique due to its specific dipeptide structure and alpha-ketoamide functional group, which confer high specificity and potency in inhibiting calpain. This makes it a valuable tool in research applications where precise modulation of calpain activity is required.

Properties

CAS No.

160399-35-9

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1

InChI Key

TZVQRMYLYQNBOA-KEKNWZKVSA-N

Isomeric SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AK 295
AK-295
AK295
Cbz-Leu-Abu-CONH(CH2)3-Mpl
Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine
CX 295
CX-295
CX295 cpd
Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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